HDAC1 Inhibition: 5-Phenyl Regioisomer Shows Weaker Potency than Other Scaffolds
5-(4-Chlorophenyl)thiazol-2-amine acts as a weak inhibitor of histone deacetylase 1 (HDAC1), a key epigenetic target. Its IC50 value is >30-fold higher than the lead compound SAHA (vorinostat), an approved HDAC inhibitor [1]. This positions the compound as a low-activity control or a starting point for SAR optimization rather than a potent tool compound.
| Evidence Dimension | HDAC1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 22.13 µM |
| Comparator Or Baseline | SAHA (Vorinostat): IC50 = 0.025 µM (25 nM) |
| Quantified Difference | SAHA is ~885-fold more potent than the target compound. |
| Conditions | Inhibition of human full-length recombinant HDAC1, preincubated for 5 min followed by substrate addition and 45 min incubation, measured by fluorescence microplate reader assay. |
Why This Matters
This quantifies the compound's low intrinsic HDAC1 potency, defining it as a negative control or a weak lead for optimization, preventing its misapplication as a potent HDAC inhibitor.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL4872625: Inhibition of human HDAC1. View Source
